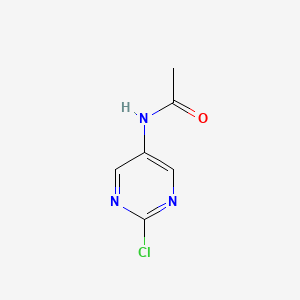
N-(2-chloropyrimidin-5-yl)acetamide
Descripción general
Descripción
N-(2-chloropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(2-chloropyrimidin-5-yl)acetamide has been explored for its antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans.
The compound's efficacy is attributed to its ability to penetrate bacterial membranes, enhanced by its lipophilic nature due to the chlorinated pyrimidine ring structure .
Anticancer Activity :
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, including lung adenocarcinoma (A549 cells). The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxicity while minimizing effects on non-cancerous cells .
The biological activity of this compound is primarily due to its interaction with specific molecular targets within biological systems. It has been shown to:
- Inhibit enzymes involved in DNA replication and protein synthesis.
- Modulate receptor activity, potentially leading to therapeutic effects in various conditions.
Study 1: Antimicrobial Efficacy
A study screened derivatives of this compound for antimicrobial potential. Results indicated that halogenated substituents enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial activity against Gram-positive bacteria .
Study 2: Anticancer Properties
Another investigation tested derivatives of this compound for anticancer properties. Specific structural modifications led to significant reductions in cell viability in A549 cells, demonstrating selectivity towards cancerous cells over normal cells .
Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | High |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Anticancer | A549 (lung cancer) | Significant reduction |
Propiedades
Fórmula molecular |
C6H6ClN3O |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
N-(2-chloropyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
Clave InChI |
PBOCJOADSXMAJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













